molecular formula C10H13N3O3 B187323 2-Morpholino-5-nitroaniline CAS No. 4031-79-2

2-Morpholino-5-nitroaniline

Cat. No. B187323
CAS RN: 4031-79-2
M. Wt: 223.23 g/mol
InChI Key: MONFCTPJGGZWCX-UHFFFAOYSA-N
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Description

2-Morpholino-5-nitroaniline is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 . It is used in proteomics research .


Synthesis Analysis

The synthesis of anilines, which include compounds like 2-Morpholino-5-nitroaniline, can involve various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . A review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of 2-Morpholino-5-nitroaniline consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholino-5-nitroaniline include a molecular formula of C10H13N3O3 and a molecular weight of 223.23 .

Scientific Research Applications

Glucosidase Inhibition and Antioxidant Activities

2-Morpholino-5-nitroaniline has been utilized in the synthesis of benzimidazole derivatives, which exhibit significant antioxidant activities and glucosidase inhibitory potential. These derivatives have shown to possess higher inhibitory potential than standard treatments in some cases. This suggests potential applications in managing oxidative stress-related diseases and in diabetes treatment (Özil, Parlak, & Baltaş, 2018).

Influence on Ionic Liquids Properties

Studies have also investigated the impact of morpholino-induced reactions, like the Kemp elimination reaction, in various ionic liquids. These studies contribute to understanding the molecular properties and three-dimensional structures of room-temperature ionic liquids, which are significant in green chemistry and solvent design (D’Anna, La Marca, Lo Meo, & Noto, 2009).

DNA Synthesis and Modifications

Research on morpholino compounds, including 2-morpholino-5-nitroaniline, has led to advancements in the synthesis of DNA fragments. These developments have implications in molecular biology and genetics, particularly in the field of genetic engineering and synthesis of oligonucleotides (Marel, Veeneman, & Boom, 1981).

Nitrosation and Carcinogenicity Studies

2-Morpholino-5-nitroaniline plays a role in studies related to the nitrosation of morpholine, contributing to the understanding of carcinogenicity and chemical kinetics. This research is crucial in assessing environmental and health risks associated with nitrosamine compounds (Casado, Quintela, Mosquera, Prieto, & Tato, 1983).

Synthesis of Chroman-4-ones

It has been used in the synthesis of 2-morpholino-2-trifluoromethylchroman-4-ones, contributing to the field of organic chemistry and the development of new compounds with potential applications in material science and medicinal chemistry (Sosnovskikh & Usachev, 2001).

Safety And Hazards

The safety data sheet for nitroanilines suggests that they are considered hazardous. They can cause damage to organs through prolonged or repeated exposure and are toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-morpholin-4-yl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONFCTPJGGZWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389666
Record name 2-morpholino-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-5-nitroaniline

CAS RN

4031-79-2
Record name 2-morpholino-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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